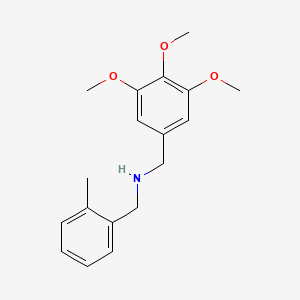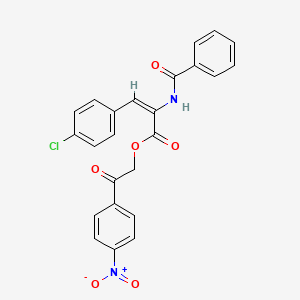![molecular formula C21H19NO3S2 B5233249 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5233249.png)
2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide, also known as BPA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based molecule that has been shown to have various biological activities, including anti-inflammatory and antitumor effects.
Applications De Recherche Scientifique
2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide has been extensively studied for its biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have antitumor effects by inducing apoptosis in cancer cells. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.
Mécanisme D'action
The mechanism of action of 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and antitumor effects, this compound has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress. This compound has also been shown to have neuroprotective effects, as it has been shown to protect neurons from oxidative damage and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is readily available. This compound has also been shown to have low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, this compound has some limitations. It has poor solubility in water, which can make it difficult to administer in some experimental settings. This compound also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of 2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more soluble and stable analogs of this compound could improve its effectiveness in experimental settings.
In conclusion, this compound is a sulfonamide-based molecule that has been extensively studied for its biological activities. It has anti-inflammatory and antitumor effects, and it has potential uses in the treatment of Alzheimer's disease and other inflammatory diseases. This compound has several advantages for lab experiments, but it also has some limitations. Further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide can be synthesized by reacting 2-bromoacetophenone with thiophenol in the presence of a base to obtain 2-(phenylthio)acetophenone. This intermediate product can then be reacted with benzylsulfonyl chloride in the presence of a base to obtain this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
2-benzylsulfonyl-N-(2-phenylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S2/c23-21(16-27(24,25)15-17-9-3-1-4-10-17)22-19-13-7-8-14-20(19)26-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYACBQSKQERCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5233177.png)
![3-(3,4-dimethoxyphenyl)-11-(5-methyl-2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233184.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5233191.png)
![11-(4-bromophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233192.png)

![2-[(4-butoxybenzoyl)amino]-5-phenyl-2,4-pentadienoic acid](/img/structure/B5233206.png)
![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5233211.png)
![6-(2-fluorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5233213.png)
![2-chloro-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B5233225.png)



![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233259.png)
